4-{5-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{5-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine is a useful research compound. Its molecular formula is C19H24N8O2 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.20222204 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is LSD1 , a lysine-specific histone demethylase . LSD1 plays a crucial role in the regulation of gene expression and is implicated in various biological processes, including cell proliferation and migration .
Mode of Action
The compound interacts with LSD1 by inhibiting its activity . It has been identified as a reversible LSD1 inhibitor, showing selectivity for LSD1 over monoamine oxidase A/B (MAO-A/B) . The interaction between the nitrogen atom in the pyridine ring of the compound and Met332 could be responsible for the improved activity of the compound .
Biochemical Pathways
The inhibition of LSD1 can lead to significant changes in gene expression. LSD1 demethylates histones, specifically histone H3 at lysine 4 (H3K4), which is associated with gene activation. Therefore, inhibiting LSD1 can lead to an increase in the methylation of H3K4, potentially altering the expression of genes regulated by this modification .
Result of Action
The inhibition of LSD1 by this compound can lead to significant cellular effects. In particular, it has been shown to significantly inhibit the activity of LSD1 in MGC-803 cells, a gastric cancer cell line . This inhibition also resulted in a reduction in the cell migration ability , suggesting potential anti-cancer properties.
Properties
IUPAC Name |
4-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-2H-triazolo[4,5-d]pyrimidin-7-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O2/c1-28-15-5-3-2-4-14(15)25-6-8-27(9-7-25)19-20-17-16(22-24-23-17)18(21-19)26-10-12-29-13-11-26/h2-5H,6-13H2,1H3,(H,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZWXVKWMLQUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NNN=C4C(=N3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.